molecular formula C11H21NO2 B2485424 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine CAS No. 2470435-87-9

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine

Cat. No.: B2485424
CAS No.: 2470435-87-9
M. Wt: 199.294
InChI Key: BZXUONRQDZXVSL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.294. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Thermodynamic Properties

A derivative of 1,5-dioxaspiro[5.5], similar to 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine, has been studied for its crystal structure and thermodynamic properties. This research, involving a compound coupled with a benzimidazole moiety, provides insights into the molecular and structural aspects of such compounds, which could be relevant for various scientific applications (Zeng, Wang, & Zhang, 2021).

Stereochemistry and Elimination Reactions

Research on simple spiroketals, closely related to this compound, has focused on their stereochemistry and elimination reactions. These studies are significant for understanding the chemical behavior and potential applications of spiroketals in various fields, including material science and synthetic chemistry (Lawson, Kitching, Kennard, & Byriel, 1993).

Cancer Cell Growth Inhibition

A study on N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane, which shares structural similarities with this compound, demonstrated significant inhibition of cancer cell growth in human cancer cells grown in tissue culture. This highlights the potential biomedical applications of such compounds in cancer research (Rice, Sheth, & Wheeler, 1973).

Synthesis and Absolute Stereochemistry in Insects

Research on the synthesis and absolute stereochemistry of spiroacetals, including compounds similar to this compound, has been conducted with a focus on their presence in rove beetles. This study provides valuable insights into the natural occurrence and synthesis of these compounds, which can be essential for ecological and biochemical research (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).

Novel Pathways in Spiroacetal Biosynthesis

A study involving oxygen incorporation in spiroacetals, related to this compound, revealed novel pathways in their biosynthesis. This research is significant for understanding the molecular mechanisms involved in the formation of spiroacetals, which can have applications in synthetic biology and biochemistry (Fletcher, Wood, Brereton, Stok, De Voss, & Kitching, 2002).

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethyl-2,4-dioxaspiro[5Compounds with similar structures, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

The exact mode of action of 3,3-Dimethyl-2,4-dioxaspiro[5Based on its structural similarity to other compounds, it may interact with its targets through competitive inhibition, leading to changes in the normal functioning of the target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a gabaar antagonist like its structurally similar compounds, it may affect the gabaergic neurotransmission pathway .

Pharmacokinetics

The ADME properties of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound is a liquid at room temperature . This could potentially influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-2,4-dioxaspiro[5If it acts as a GABAAR antagonist, it could potentially lead to an increase in neuronal excitability .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 3,3-Dimethyl-2,4-dioxaspiro[5It’s known that the compound should be stored at 4°c , suggesting that temperature could play a role in its stability.

Properties

IUPAC Name

3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUONRQDZXVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CCC(CC2)N)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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